Ten-Fold Higher DNA-Binding Affinity of 2,5-Bis(4-amidinophenyl)furan Versus Berenil on AT-Rich Dodecamer Duplex
2,5-Bis(4-amidinophenyl)furan (furamidine) exhibits a 10.2-fold higher equilibrium binding constant (Keq) for the AT-rich DNA dodecamer sequence d(CGCGAATTCGCG)₂ compared to the closely related diamidine drug berenil, which differs structurally only in the central linker moiety (furan vs. triazene) [1]. Crystallographic analysis further revealed that this binding enhancement is driven by direct hydrogen bonding from both amidinium groups to thymine O2 atoms and improved isohelicity with the minor groove, interactions absent in the berenil-DNA complex [1].
| Evidence Dimension | DNA-binding affinity (Keq) |
|---|---|
| Target Compound Data | Keq = 6.7 × 10⁶ M⁻¹ |
| Comparator Or Baseline | Berenil: Keq = 6.6 × 10⁵ M⁻¹ |
| Quantified Difference | 10.2-fold higher binding affinity |
| Conditions | DNA dodecamer d(CGCGAATTCGCG)₂; UV-visible, fluorescence, and CD spectroscopy; crystallography |
Why This Matters
A 10-fold higher DNA-binding affinity directly correlates with the compound‘s enhanced antimicrobial potency and provides a quantifiable structural rationale for selecting furamidine over berenil in DNA-targeting applications.
- [1] Trent, J. O., Clark, G. R., Kumar, A., Wilson, W. D., Boykin, D. W., Hall, J. E., Tidwell, R. R., Blagburn, B. L., & Neidle, S. (1996). A crystallographic and spectroscopic study of the complex between d(CGCGAATTCGCG)₂ and 2,5-bis(4-guanylphenyl)furan, an analogue of berenil. Structural origins of enhanced DNA-binding affinity. Journal of Medicinal Chemistry, 39(23), 4554–4562. View Source
